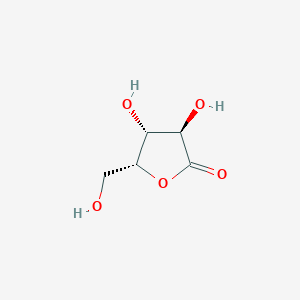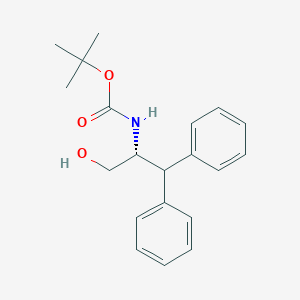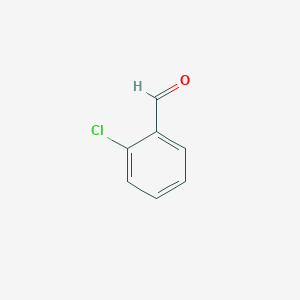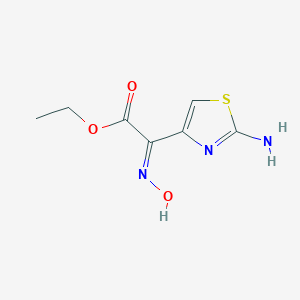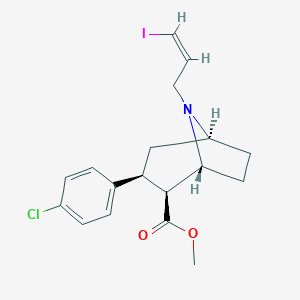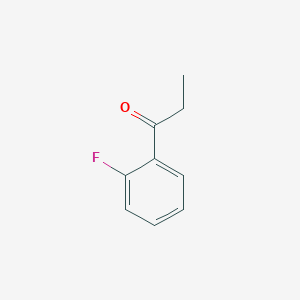
2'-Fluoropropiofenona
Descripción general
Descripción
2’-Fluoropropiophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of propiophenone, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Aplicaciones Científicas De Investigación
2’-Fluoropropiophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyestuffs
Mecanismo De Acción
Target of Action
2’-Fluoropropiophenone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Fluoropropiophenone. For instance, it is incompatible with oxidizing agents and should be stored in a cool, dry condition in a well-sealed container . Additionally, it is known to be volatile, suggesting that it may evaporate easily from all surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method to synthesize 2’-Fluoropropiophenone involves the reaction of acyl fluoride with styrene in the presence of a catalyst. This reaction yields o-fluoroacetophenone, which undergoes further reactions such as carbonyl reduction and acid catalytic cleavage to produce 2’-Fluoropropiophenone .
Industrial Production Methods: In an industrial setting, 2’-Fluoropropiophenone can be synthesized by reacting 1-(2-fluorophenyl)-propan-1-one with concentrated sulfuric acid and fuming nitric acid at low temperatures. The mixture is then poured into water and ice, followed by extraction and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2’-fluorobenzoic acid.
Reduction: Formation of 2’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Propiophenone: Lacks the fluorine substitution, resulting in different reactivity and applications.
2’-Chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
2’-Bromopropiophenone: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 2’-Fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in various synthetic and industrial applications .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSIFGTEGKZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963246 | |
| Record name | 1-(2-Fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-22-0 | |
| Record name | 1-(2-Fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2'-Fluoropropiophenone?
A: One established method involves a multi-step process starting with o-tolidine. This compound undergoes a Schiemann reaction to produce o-fluorotoluene, which is then converted to o-fluorobenzaldehyde through side-chain chlorination and hydrolysis. The o-fluorobenzaldehyde is subsequently transformed into o-fluorophenyl-1-propanol via a Grignard reaction. Finally, oxidation of o-fluorophenyl-1-propanol using a mixture of chromic acid and sulfuric acid yields 2'-Fluoropropiophenone. This method achieves a 40.8% overall yield, with the final product exhibiting 99.4% purity. []
Q2: How does 2'-Fluoropropiophenone function as a reagent in organic synthesis?
A: Research indicates that sodium complexes utilizing 2'-Fluoropropiophenone can act as carboxylation reagents. Specifically, these complexes have demonstrated the ability to transfer carbon dioxide (CO2) to 2-Fluoropropiophenone. [] This property suggests potential applications in various chemical transformations involving carbon dioxide fixation.
Q3: Has the interaction of 2'-Fluoropropiophenone with alkali metal complexes been explored?
A: Yes, studies have investigated the interaction of 2'-Fluoropropiophenone with alkali metal complexes, particularly in the context of carbon dioxide activation. It has been observed that the activity of these complexes as CO2-transfer reagents is influenced by their structure. For instance, sodium complexes of 4-tert-butylcalix[4]arene exhibit varying degrees of activity in transferring CO2 to 2'-Fluoropropiophenone depending on the specific structural arrangement of the complex. []
Q4: Are there any reported derivatives of 2'-Fluoropropiophenone with potential biological activity?
A: Research describes the synthesis of a series of 2-arylmorpholine hydrochloride derivatives, some of which are structurally related to 2'-Fluoropropiophenone. These derivatives were synthesized through reactions involving α-bromo-2-fluoropropiophenone and various starting materials, followed by reduction and hydrochloride salt formation. [] While the specific biological activities of these derivatives were not elaborated upon in the provided abstract, their synthesis and characterization suggest potential for further investigation in this area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


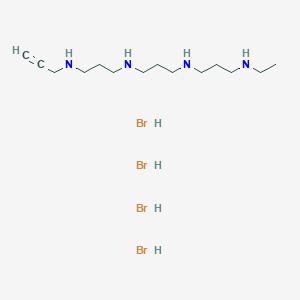
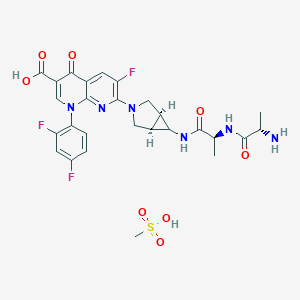

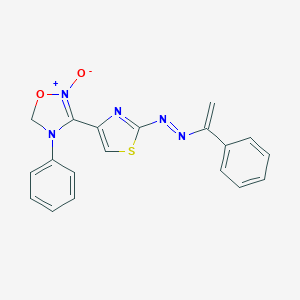
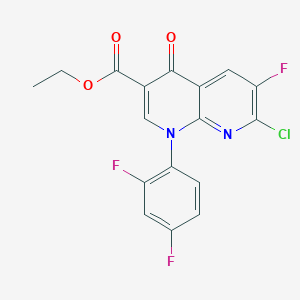


![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)
